2-((3-Bromo-2-thienyl)thio)propanoic acid
Description
Properties
IUPAC Name |
2-(3-bromothiophen-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S2/c1-4(6(9)10)12-7-5(8)2-3-11-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZANCOIZCYXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405631 | |
| Record name | AI-942/25034394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6645-60-9 | |
| Record name | AI-942/25034394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Thioether Formation
The most common synthesis involves reacting 3-bromo-2-thiophenol with 2-bromopropanoic acid in the presence of a base (e.g., NaOH or KOH). The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon of 2-bromopropanoic acid.
Typical Conditions :
Example Protocol :
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Dissolve 3-bromo-2-thiophenol (1.0 eq) and 2-bromopropanoic acid (1.1 eq) in ethanol.
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Add aqueous NaOH (2.0 eq) dropwise.
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Reflux for 6–8 hours.
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Acidify with HCl to precipitate the product.
Coupling Reactions with Thiophenol Derivatives
Tosyl Chloride-Activated Intermediates
Alternative routes employ tosyl chloride to activate 3-bromo-2-thiophenol, enhancing reactivity toward 2-bromopropanoic acid. This method minimizes side reactions and improves regioselectivity.
Key Steps :
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Treat 3-bromo-2-thiophenol with tosyl chloride in dichloromethane.
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Add 2-bromopropanoic acid and triethylamine.
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Stir at 25°C for 12 hours.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated a 95% yield by heating 3-bromo-2-thiophenol and 2-bromopropanoic acid with KOH in ethanol at 100°C for 10 minutes.
Advantages :
-
Reduced energy consumption
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Higher purity due to minimized side reactions
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods use continuous flow systems to enhance yield and scalability. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 30–45 minutes |
| Temperature | 70–80°C |
| Pressure | 1–2 bar |
| Yield | 90–95% |
Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Base-Mediated | 75–85 | 6–8 hours | Moderate |
| Tosyl Chloride-Activated | 80–90 | 12 hours | High |
| Microwave-Assisted | 90–95 | 10 minutes | Low |
| Continuous Flow | 90–95 | 30 minutes | Industrial |
Challenges and Optimizations
Side Reactions
Purification Techniques
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Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted thiophenol.
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Recrystallization : Ethanol/water (3:1) yields crystalline product.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromo-2-thienyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Bromo-2-thienyl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Bromo-2-thienyl)thio)propanoic acid involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Research Findings and Comparative Analysis
Electronic and Steric Effects
- Bromine vs. Methyl/Trifluoroacetyl Groups: The 3-bromo-thiophene in the target compound increases steric bulk and electron-withdrawing effects compared to methyl-substituted analogs (e.g., 3-(3-Bromo-5-methylthiophen-2-yl)-2-hydroxypropanoic acid) . This enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
- Thioether vs. Ester/Amino Linkages: Unlike the trifluoroacetyl-amino group in CAS 194229-21-5 or the Boc-protected amino group in , the thioether linkage in the target compound provides stability against hydrolysis while maintaining moderate acidity (pKa ~3–4).
Solubility and Bioactivity
- Water Solubility: Sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid exhibit superior water solubility compared to the hydrophobic bromothiophene derivatives, suggesting utility in aqueous drug formulations .
- Biological Activity: The trifluoroacetyl-amino group in CAS 194229-21-5 may enhance membrane permeability, whereas the target compound’s bromothiophene core could interact with halogen-binding pockets in enzymes.
Biological Activity
2-((3-Bromo-2-thienyl)thio)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of thiophene, characterized by its unique thioether linkage and bromine substitution, which may influence its biological interactions and therapeutic applications.
- Molecular Formula : C7H7BrO2S2
- Molecular Weight : 251.15 g/mol
- Structure : The compound features a bromine atom attached to a thiophene ring, which is linked to a propanoic acid moiety through a thioether bond.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Anticancer Activity : There is ongoing research into the anticancer properties of this compound. It is hypothesized that the bromine and thioether functionalities may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity and affecting cell proliferation and survival.
- Cell Membrane Disruption : The thioether group can alter membrane fluidity, leading to increased permeability and eventual cell lysis in susceptible microorganisms.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Testing : In vitro assays have demonstrated that derivatives of thienyl compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Cancer Cell Line Studies : Research involving cancer cell lines has shown that compounds similar to this compound can inhibit cell growth by inducing apoptosis. For instance, studies on derivatives have indicated IC50 values in the low micromolar range, suggesting potent anticancer effects .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| 2-((4-Chloro-3-thienyl)thio)propanoic acid | Moderate | Low | Chlorine substitution |
| 2-((4-Methyl-3-thienyl)thio)propanoic acid | Low | Moderate | Methyl group enhances lipophilicity |
| This compound | High | High | Bromine enhances reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
